

Rucaparib ARIEL clinical trials efficacy results

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Compound Focus: Rucaparib Camsylate

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Efficacy Results from ARIEL Clinical Trials

The following tables summarize the key efficacy outcomes for Rucaparib in the treatment of ovarian cancer.

Trial & Population	Primary Endpoint: PFS	Key Secondary Endpoints	References
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ARIEL3 (Maintenance Therapy in Platinum-Sensitive Recurrent Ovarian Cancer) [1] [2]

| • BRCA-mutant population | Median PFS: 16.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.40 (95% CI 0.30-0.53) | • **OS (Final Analysis):** Median OS 45.9 mo vs. 47.8 mo (HR 0.83, 95% CI 0.58-1.19) | • **PFS2:** Median 26.1 mo vs. 18.4 mo (HR 0.67, 95% CI 0.48-0.94) | [1] [2] | | • HRD population (incl. BRCA-mutant) | Median PFS: 13.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.43 (95% CI 0.33-0.57) | • OS analysis showed no statistically significant benefit | [1] [2] | | • Intent-to-Treat (ITT) population | Median PFS: 10.8 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.46 (95% CI 0.37-0.56) | • OS analysis showed no statistically significant benefit | [1] [2] | | **ARIEL4 (Therapy for Recurrent BRCA-Mutant Ovarian Cancer) [3] | | | | • Efficacy population (BRCA-mutant) | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.64 (95% CI 0.49-0.84); p=0.0010 | Not specified in available results | [3] | | • Intent-to-Treat (ITT) population | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.67 (95% CI 0.52-0.86); p=0.0017 | Not specified in available results | [3] |**

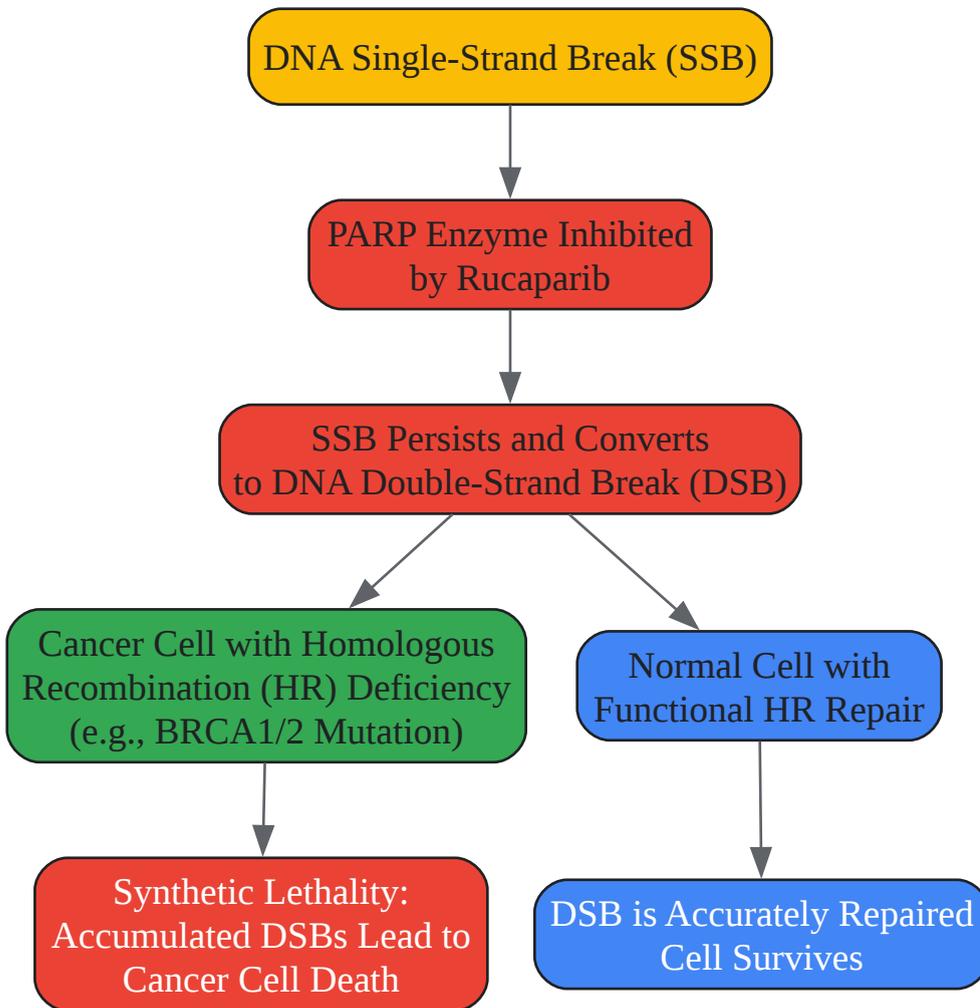
Experimental Trial Protocols

Understanding the design of these clinical trials is crucial for interpreting the data.

- **ARIEL3 (NCT01968213)**: This was a **phase 3, randomized, double-blind, placebo-controlled** international trial. It enrolled 564 patients with recurrent, platinum-sensitive ovarian cancer who had responded to their most recent platinum-based chemotherapy. Patients were randomized in a 2:1 ratio to receive either oral rucaparib (600 mg, twice daily) or a placebo. The primary endpoint was **Investigator-assessed PFS**, analyzed in three nested cohorts: BRCA-mutant, HRD (which includes the BRCA-mutant group), and the overall ITT population. The final OS analysis had a median follow-up of 77 months. [1] [2]
- **ARIEL4 (NCT02855944)**: This was a **phase 3, open-label, randomized, controlled** trial conducted across 12 countries. It enrolled 349 patients with confirmed *BRCA1* or *BRCA2* mutant ovarian cancer who had received at least two prior chemotherapy regimens. Unlike ARIEL3, this study compared rucaparib directly to chemotherapy. Patients were randomized 2:1 to receive either rucaparib or chemotherapy. The chemotherapy regimen was chosen by the institution based on the patient's platinum-sensitivity status (platinum-based for fully sensitive patients; non-platinum, such as weekly paclitaxel, for resistant or partially sensitive patients). The primary endpoint was also **Investigator-assessed PFS**. [3]

Mechanism of Action: Synthetic Lethality

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor. Its antitumor effect is based on the principle of **synthetic lethality**. The diagram below illustrates how Rucaparib selectively targets and kills cancer cells with pre-existing DNA repair defects, such as those with *BRCA1* or *BRCA2* mutations.



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Interpretation of Key Findings

- **Efficacy in Different Settings:** The data shows that Rucaparib is effective both as a **maintenance therapy** after a response to platinum-based chemotherapy (ARIEL3) and as a **direct therapeutic alternative to chemotherapy** in later-line settings (ARIEL4). [1] [2] [3]
- **PFS vs. OS:** A critical observation from the ARIEL3 final analysis is the clear **improvement in PFS that was not translated into a statistically significant OS benefit**. This is partly attributed to **crossover**, where 46% of patients in the placebo group subsequently received a PARP inhibitor after disease progression, which can confound OS results. [1] [2] This highlights the importance of PFS as a primary endpoint in maintenance therapy trials.
- **Safety Profile:** The safety data was consistent with the known profile of PARP inhibitors. In ARIEL3, the most common grade ≥ 3 adverse event was anemia, and there was a 4% incidence of MDS/AML

in the Rucaparib arm. [1] [2] ARIEL4 also reported a higher incidence of serious adverse events with Rucaparib compared to chemotherapy. [3]

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